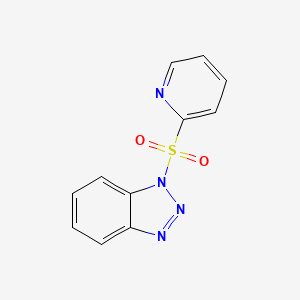

1-(2-Pyridinylsulfonyl)-1H-benzotriazole

描述

Contextualization of Benzotriazole (B28993) Derivatives as Activating Agents and Leaving Groups

Benzotriazole is a versatile synthetic auxiliary in organic chemistry. lupinepublishers.com Its derivatives are widely employed due to the ability of the benzotriazole moiety to function as both an activating group and an excellent leaving group. lupinepublishers.comnih.gov When attached to a carbonyl or sulfonyl group, the benzotriazole unit enhances the electrophilicity of the central atom, making it susceptible to nucleophilic attack. Upon reaction, the benzotriazole anion is released as a stable, non-basic leaving group, which often drives the reaction to completion. lupinepublishers.com This dual-functionality has made benzotriazole-based reagents, such as N-acylbenzotriazoles, indispensable for acylation reactions, peptide synthesis, and the construction of various heterocyclic systems. lupinepublishers.comnih.govorganic-chemistry.org The stability and predictable reactivity of the benzotriazole leaving group minimize side reactions and often allow for milder reaction conditions compared to traditional reagents like acid chlorides. lupinepublishers.comorganic-chemistry.org

Evolution of Sulfonyl Compounds as Synthetic Mediators

Sulfonyl compounds have a long and storied history in organic synthesis, evolving from simple protecting groups to multifaceted synthetic mediators. ajchem-b.com The sulfonyl group (R-SO₂-) is a powerful electron-withdrawing group, a property that has been exploited in numerous ways. acs.org Historically, sulfonyl chlorides were primarily used to form stable sulfonamide and sulfonate ester linkages, crucial in both synthesis and medicinal chemistry. ajchem-b.com

Over time, the role of sulfonyl compounds has expanded significantly. They are recognized as "chemical chameleons" due to the sulfonyl group's ability to stabilize adjacent carbanions and to act as a nucleofuge. acs.org In contemporary synthesis, sulfonyl-containing molecules like sulfonyl hydrazides, sulfinic acids, and sulfonyl halides serve as practical precursors for various radicals under electrochemical conditions. researchgate.netresearchgate.net This has led to the development of novel methods for C-C and C-heteroatom bond formation. researchgate.net Furthermore, the insertion of sulfur dioxide into organic molecules is now a key strategy for synthesizing sulfonyl-containing compounds, highlighting their continued importance as versatile building blocks in the creation of complex molecules, including many commercial therapeutic drugs.

Specific Role of the Pyridinylsulfonyl Moiety in Synthetic Reagents

The incorporation of a pyridinyl ring into a sulfonyl reagent introduces specific electronic and steric properties that modulate its reactivity. The pyridine (B92270) ring is an electron-deficient aromatic system, which can influence the electrophilicity of the attached sulfonyl group. In the case of a pyridinylsulfonyl moiety, the nitrogen atom in the pyridine ring can also act as a potential coordination site for metal catalysts, opening avenues for novel reactivity.

When attached to a benzotriazole, as in 1-(2-Pyridinylsulfonyl)-1H-benzotriazole, the pyridinylsulfonyl group creates a highly effective sulfonylating agent. The combination of the electron-withdrawing nature of the pyridinylsulfonyl group and the excellent leaving group ability of the benzotriazole moiety results in a reagent capable of transferring the pyridinylsulfonyl group to a variety of nucleophiles under relatively mild conditions. This specific combination has proven effective in forming carbon-sulfur bonds, a key transformation in organic synthesis. acs.org

Significance of this compound in Modern Synthetic Chemistry

This compound is a specialized reagent that has demonstrated significant utility, particularly in C-sulfonylation reactions. acs.orgacs.org It serves as an efficient and advantageous reagent for the synthesis of various C-sulfonylated products. acs.org The synthesis of this and other heteroarylsulfonylbenzotriazoles can be achieved by reacting organolithium reagents with sulfur dioxide, followed by the addition of N-chlorobenzotriazole. acs.orgnih.gov

The primary significance of this compound lies in its application as a heterocyclic sulfonylating agent. Research has shown its effectiveness in the C-sulfonylation of nitriles to produce α-cyanoalkyl sulfones in good to excellent yields. acs.orgacs.org This reaction demonstrates the general applicability of N-sulfonylbenzotriazoles for creating C-S bonds, a transformation that is often challenging with other reagents. acs.org The successful use of this compound expands the toolkit available to synthetic chemists for the construction of sulfonyl-containing molecules, which are important intermediates in pharmaceuticals, agrochemicals, and materials science. acs.org

Research Findings: C-Sulfonylation with this compound

This compound has been successfully employed in the C-sulfonylation of various nitriles. The following table summarizes the reported yields for the synthesis of α-cyano sulfones using this reagent. acs.org

| Nitrile Reactant | Product | Yield (%) |

|---|---|---|

| Phenylacetonitrile | 2-Phenyl-2-(pyridin-2-ylsulfonyl)acetonitrile | 90 |

| (4-Chlorophenyl)acetonitrile | 2-((4-Chlorophenyl)sulfonyl)-2-(pyridin-2-yl)acetonitrile | 88 |

| (4-Methoxyphenyl)acetonitrile | 2-((4-Methoxyphenyl)sulfonyl)-2-(pyridin-2-yl)acetonitrile | 54 |

Structure

3D Structure

属性

IUPAC Name |

1-pyridin-2-ylsulfonylbenzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O2S/c16-18(17,11-7-3-4-8-12-11)15-10-6-2-1-5-9(10)13-14-15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZUVNTAONYFQTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2S(=O)(=O)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70397292 | |

| Record name | 1-(2-Pyridinylsulfonyl)-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

678173-42-7 | |

| Record name | 1-(2-Pyridinylsulfonyl)-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 2 Pyridinylsulfonyl 1h Benzotriazole

Historical and Current Preparative Routes

The principal and most direct route to 1-(2-Pyridinylsulfonyl)-1H-benzotriazole involves the reaction of 1H-benzotriazole with 2-pyridinesulfonyl chloride. This method is a specific example of the broader class of N-sulfonylation reactions of benzotriazoles.

Synthesis via N-Sulfonylation of 1H-Benzotriazole

The core of this synthetic approach is the formation of a nitrogen-sulfur bond between the benzotriazole (B28993) ring and the 2-pyridinesulfonyl group. The reaction is typically carried out by treating 1H-benzotriazole with 2-pyridinesulfonyl chloride in the presence of a base. The base plays a crucial role in scavenging the hydrochloric acid that is generated as a byproduct of the reaction.

A general procedure for such a reaction involves dissolving 1H-benzotriazole in a suitable dry organic solvent, followed by the addition of a base, such as pyridine (B92270) or triethylamine (B128534). nih.govmdpi.com To this stirred solution, 2-pyridinesulfonyl chloride is added, often at a controlled temperature to manage the exothermic nature of the reaction. The reaction mixture is then typically stirred at room temperature or refluxed for a period to ensure completion. mdpi.com The final product is isolated through standard workup procedures, which may include filtration of the precipitated salt byproduct, extraction, and purification by recrystallization or chromatography.

The precursor, 1H-benzotriazole, is commercially available or can be synthesized via the diazotization of o-phenylenediamine (B120857) with sodium nitrite (B80452) in acetic acid. mdpi.com This well-established method provides the benzotriazole core necessary for the subsequent sulfonylation.

The other key precursor, 2-pyridinesulfonyl chloride, can be prepared through several methods. One common approach involves the oxidation of 2-mercaptopyridine. nih.gov While specific details for the synthesis of this compound are not extensively documented in readily available literature, the synthesis of analogous compounds like N-(4-Oxo-3-propyl-3,4-dihydrobenzo mdpi.comresearchgate.netresearchgate.nettriazin-6-yl)benzenesulfonamides provides a model for this reaction. In this analogous synthesis, the sulfonamide is formed by refluxing the amine with benzenesulfonyl chloride in pyridine for several hours. mdpi.comsemanticscholar.org

Alternative Synthetic Pathways

While the direct N-sulfonylation of 1H-benzotriazole is the most common route, alternative pathways could theoretically be employed. One such possibility involves the reaction of a pre-metalated benzotriazole, such as a sodium or potassium salt of benzotriazole, with 2-pyridinesulfonyl chloride. This approach could potentially offer different reactivity and selectivity profiles.

Another conceivable, though less direct, route could involve the construction of the pyridine ring onto a pre-formed N-sulfonylated benzotriazole fragment. However, such multi-step sequences are generally less efficient and more complex than the direct sulfonylation approach. Research into the synthesis of various benzotriazole derivatives is ongoing, which may lead to the development of novel synthetic strategies in the future. mdpi.com

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The yield and selectivity of the N-sulfonylation reaction are highly dependent on the reaction conditions. Key parameters that can be optimized include the choice of solvent, base, temperature, and reaction time.

Solvent: The choice of solvent is critical for ensuring that all reactants remain in solution and for facilitating the reaction. Anhydrous aprotic solvents such as dichloromethane (B109758), tetrahydrofuran (B95107) (THF), and pyridine are commonly used. nih.gov The polarity of the solvent can influence the reaction rate and, in some cases, the regioselectivity.

Base: The selection of the base is important for neutralizing the generated HCl. Tertiary amines like triethylamine and pyridine are frequently employed due to their basicity and compatibility with the reaction conditions. nih.govmdpi.com The stoichiometry of the base is also a factor to consider, with a slight excess often used to ensure complete neutralization.

Temperature and Reaction Time: The reaction temperature can affect the rate of reaction and the formation of byproducts. While some sulfonylation reactions proceed efficiently at room temperature, others may require heating to achieve a reasonable reaction rate. mdpi.com The optimal reaction time is typically determined by monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC).

A significant consideration in the N-sulfonylation of 1H-benzotriazole is the potential for the formation of two isomeric products: the 1-substituted and the 2-substituted benzotriazole. It is generally observed that N-alkylation and N-acylation of benzotriazole can lead to a mixture of these isomers. scilit.com The ratio of these isomers can be influenced by the reaction conditions, including the solvent and the nature of the electrophile. For N-sulfonylation, the 1-substituted isomer is often the major product. Studies on related N-arylations of benzotriazole have shown that higher temperatures can favor the formation of the 1-isomer. mdpi.com

Scalability Considerations for Laboratory and Industrial Synthesis

The scalability of the synthesis of this compound from a laboratory to an industrial scale requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Reagent Cost and Availability: The cost and availability of the starting materials, 1H-benzotriazole and 2-pyridinesulfonyl chloride, are primary considerations. 1H-benzotriazole is a widely used industrial chemical and is readily available. The synthesis of 2-pyridinesulfonyl chloride on a large scale would need to be optimized for cost and efficiency.

Reaction Conditions: For industrial-scale production, reaction conditions are preferably mild. Reactions that can be run at or near ambient temperature and pressure are favored to reduce energy costs and the need for specialized equipment. The use of flammable and volatile solvents like dichloromethane would require appropriate safety infrastructure. A patented method for the synthesis of benzotriazole itself highlights a one-step pressurization method that avoids the use of acetic acid, reduces side reactions, and allows for continuous production, indicating a focus on greener and more efficient industrial processes. researcher.lifegoogle.com

Workup and Purification: The workup procedure should be as simple as possible. Filtration to remove salts followed by extraction is a common laboratory procedure, but on an industrial scale, this can be resource-intensive. The ideal process would involve direct crystallization of the product from the reaction mixture. Purification by distillation or recrystallization are common industrial techniques. mdpi.com

Byproduct Management: The management of byproducts, particularly the hydrochloride salt of the base, is an important consideration. The ability to recycle the base or dispose of the salt in an environmentally friendly manner is crucial for a sustainable industrial process.

Analysis of Synthetic Intermediates and Byproducts

The primary byproduct of the N-sulfonylation reaction is the hydrochloride salt of the base used (e.g., triethylammonium (B8662869) chloride or pyridinium (B92312) chloride). This salt is typically insoluble in the organic solvent and can be removed by filtration.

A key potential byproduct is the isomeric 2-(2-Pyridinylsulfonyl)-2H-benzotriazole. The formation of this isomer is a known phenomenon in the substitution reactions of benzotriazole. scilit.com The relative amounts of the 1- and 2-isomers can be determined using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). The separation of these isomers, if formed in significant quantities, can be challenging and may require chromatographic methods.

In some cases, unreacted starting materials may also be present in the crude product. The analysis of the reaction mixture by TLC or HPLC can provide information on the completeness of the reaction and the presence of any significant impurities. The structural confirmation of the final product and any isolated byproducts is typically achieved through a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Mechanistic Studies of 1 2 Pyridinylsulfonyl 1h Benzotriazole Reactivity

Electrophilic and Nucleophilic Characterization of the Sulfonyl Group and Benzotriazole (B28993) Moiety

The reactivity of 1-(2-Pyridinylsulfonyl)-1H-benzotriazole is fundamentally governed by the electronic properties of its sulfonyl group and benzotriazole moiety. The sulfonyl group (SO₂) is strongly electron-withdrawing, which significantly influences the electron density distribution across the molecule. This electron-withdrawing nature imparts a strong electrophilic character to the sulfur atom, making it susceptible to attack by nucleophiles. The high positive charge on the sulfur atom is a key factor in the compound's reactivity. researchgate.net

Investigation of Reaction Pathways with Various Substrates

The diverse reactivity of this compound allows it to participate in several reaction pathways, depending on the nature of the attacking substrate and the reaction conditions.

The most common reaction pathway for this compound involves nucleophilic displacement at the sulfonyl sulfur atom. This is a direct consequence of the electrophilic nature of the sulfonyl group. The reaction proceeds via a nucleophilic substitution mechanism, which can be broadly categorized as either a one-step (SN2-like) or a two-step (involving a transition state or a short-lived intermediate) process. youtube.comyoutube.com

In a typical reaction, a nucleophile attacks the electron-deficient sulfur atom, leading to the cleavage of the sulfur-nitrogen bond and the departure of the benzotriazolyl anion as a leaving group. nih.govbeilstein-journals.org For instance, the reaction of the related 1,1'-sulfonylbis(benzotriazole) with secondary amines results in the substitution of one benzotriazolyl group. acs.org This suggests that this compound would react similarly with a variety of nucleophiles such as amines, alcohols, and thiols.

| Nucleophile | Product Type | Reaction Description |

|---|---|---|

| Amines (R₂NH) | Sulfonamides | The amine attacks the sulfonyl sulfur, displacing the benzotriazole to form a new S-N bond. |

| Alcohols (ROH) | Sulfonate Esters | The alcohol acts as a nucleophile, leading to the formation of a sulfonate ester and the release of benzotriazole. |

| Thiols (RSH) | Thiosulfonates | Thiols can react to form thiosulfonates through the displacement of the benzotriazole group. |

While direct nucleophilic substitution at the sulfonyl group is a primary pathway, addition-elimination mechanisms can also be envisaged, particularly in reactions involving the pyridine (B92270) ring. The pyridine ring, especially when activated by the electron-withdrawing sulfonyl group, can undergo nucleophilic aromatic substitution (SNAr). beilstein-journals.org In such a scenario, a nucleophile would first add to an electron-deficient carbon atom of the pyridine ring, forming a Meisenheimer-like intermediate. Subsequent elimination of a leaving group (though in this specific molecule, displacement at the sulfonyl group is more likely) would restore the aromaticity of the pyridine ring.

While specific rearrangement reactions involving this compound are not extensively documented, related N-substituted triazoles are known to undergo thermal or photochemical rearrangements. researchgate.netrsc.org For example, the thermolysis of certain arylsulfonylhydrazone derivatives of benzoin (B196080) leads to a complex mixture of rearranged products, indicating the potential for bond cleavage and reformation under thermal stress. researchgate.net It is conceivable that under specific conditions, this compound could undergo rearrangements, possibly involving the migration of the sulfonyl group or transformations within the benzotriazole ring system. Photochemical transformations of related pyridinium (B92312) salts are also known to produce complex molecular architectures. nih.gov

Role of the Benzotriazole Group as a Leaving Group

The efficacy of this compound as a synthetic reagent is significantly enhanced by the ability of the benzotriazole moiety to function as an excellent leaving group. nih.gov The stability of the resulting benzotriazolyl anion contributes to the thermodynamic driving force of the substitution reactions. The pKa of benzotriazole is approximately 8.2, indicating that its conjugate base is reasonably stable. nih.gov

The leaving group ability of the triazole moiety has been demonstrated in various systems. For example, in the context of purine (B94841) chemistry, a 1,2,3-triazolyl substituent at the C6 position has been shown to be an effective leaving group in SNAr reactions with O- and C-nucleophiles. beilstein-journals.org This precedent strongly supports the role of the benzotriazole group in facilitating nucleophilic substitution reactions at the sulfonyl center of this compound. The reaction of 1,1'-sulfonylbis(benzotriazole) with amines not only demonstrates the leaving group ability of benzotriazole but also shows that under certain conditions, the departing benzotriazole can induce further reactions, such as the ring-opening of a second benzotriazole unit. acs.org

Influence of the 2-Pyridinyl Moiety on Reactivity and Selectivity

The 2-pyridinyl moiety is not a passive component of the molecule; it actively influences the reactivity and selectivity of the compound. The nitrogen atom in the pyridine ring is electron-withdrawing, which, in conjunction with the sulfonyl group, further increases the electrophilicity of the sulfur atom. This electronic effect enhances the rate of nucleophilic attack at the sulfonyl center. researchgate.net

Kinetic and Thermodynamic Aspects of Transformations Involving the Compound

Detailed experimental kinetic and thermodynamic data for transformations specifically involving this compound are not extensively available in the reviewed scientific literature. The reactivity of this compound is largely inferred from its application as a sulfonating agent, where the benzotriazole moiety serves as an effective leaving group. However, a qualitative understanding of the kinetic and thermodynamic factors governing its reactions can be established by examining the principles of related chemical transformations.

Transformations involving this compound, such as the sulfonylation of nucleophiles, are governed by the principles of nucleophilic substitution. The rate of these reactions is dependent on several factors, including the concentration of the reactants, the nature of the solvent, temperature, and the presence of any catalysts.

The reaction proceeds through the attack of a nucleophile on the sulfur atom of the sulfonyl group, leading to the displacement of the benzotriazolide anion. The benzotriazolide anion is a relatively stable leaving group due to the delocalization of the negative charge across the triazole ring system. This stability is a key thermodynamic driving force for the reaction.

The pyridinylsulfonyl group, being strongly electron-withdrawing, renders the sulfur atom highly electrophilic and thus susceptible to nucleophilic attack. This electronic effect is a crucial factor influencing the kinetics of the reaction, contributing to a lower activation energy for the transformation.

While specific rate constants and activation parameters for this compound are not documented in the available literature, it is anticipated that reactions would follow second-order kinetics, with the rate being proportional to the concentrations of both the sulfonylating agent and the nucleophile.

Applications of 1 2 Pyridinylsulfonyl 1h Benzotriazole in Carbon Heteroatom Bond Formation

C-N Bond Construction

The construction of carbon-nitrogen bonds is of paramount importance in the synthesis of a myriad of nitrogen-containing compounds, which are prevalent in biologically active molecules and functional materials. researchgate.netnih.gov While direct research specifically detailing the use of 1-(2-Pyridinylsulfonyl)-1H-benzotriazole in amination reactions is limited, the known reactivity of related sulfonyl and benzotriazole (B28993) derivatives provides a strong basis for its potential applications.

Amination Reactions

Amination reactions, the direct introduction of an amino group into an organic substrate, are fundamental transformations. While specific studies on the use of this compound for direct amination are not extensively documented in the current literature, the general reactivity of sulfonyl derivatives suggests its potential as an aminating agent precursor or a reagent in transition-metal-catalyzed amination reactions. Research on related triazolopyrazine scaffolds has demonstrated successful amination reactions with various primary amines, yielding a library of aminated products with potential biological activity. beilstein-journals.orgbeilstein-journals.orgresearchgate.net These studies highlight the feasibility of using heterocyclic compounds as platforms for C-N bond formation.

Sulfonylation of Amines and Amides

The sulfonylation of amines and amides to form sulfonamides is a critical transformation in medicinal chemistry, as the sulfonamide functional group is a key component in a wide range of therapeutic agents. This compound is structurally primed to act as a 2-pyridinylsulfonylating agent. The benzotriazole moiety serves as an excellent leaving group, facilitating the transfer of the pyridinylsulfonyl group to a nucleophilic amine or amide.

Formation of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous structural motifs in natural products and pharmaceuticals. mdpi.comnih.govmdpi.com Benzotriazole-mediated synthesis has been recognized as a powerful tool for the construction of various heterocyclic systems. researchgate.net The reactivity of this compound could potentially be harnessed for the synthesis of nitrogen-containing heterocycles through several mechanistic pathways. For instance, it could act as a precursor for the in-situ generation of reactive intermediates that undergo cyclization reactions.

While specific examples of the application of this compound in the synthesis of nitrogen-containing heterocycles are yet to be widely reported, the broader field of benzotriazole chemistry offers numerous examples of its utility in constructing complex ring systems. mdpi.comresearchgate.net

C-O Bond Construction

The formation of carbon-oxygen bonds through reactions such as esterification and etherification is fundamental to the synthesis of a vast range of organic compounds, from simple esters to complex natural products.

Esterification and Etherification Reactions

The activation of carboxylic acids is a key step in esterification. While direct evidence for the use of this compound as an activating agent for esterification is not prominent in the literature, related benzotriazole-based reagents have been employed for this purpose. These reagents typically react with carboxylic acids to form activated esters, which are then susceptible to nucleophilic attack by alcohols. The potential of this compound in this context remains an area for future investigation. Similarly, its application in etherification reactions is not well-documented.

Formation of Sulfonate Esters

Sulfonate esters are important functional groups in organic chemistry, often serving as excellent leaving groups in nucleophilic substitution reactions and as protecting groups for alcohols. Given its structure, this compound could theoretically react with alcohols to form pyridinylsulfonate esters. In this proposed reaction, the alcohol would act as a nucleophile, attacking the sulfur atom and displacing the benzotriazole leaving group.

Detailed experimental data and research findings specifically demonstrating the formation of sulfonate esters from this compound are not currently available in the scientific literature. However, the synthesis of sulfonate esters from sulfonyl chlorides and alcohols is a well-established and analogous transformation.

C-S Bond Construction

The formation of carbon-sulfur bonds is a cornerstone of synthetic organic chemistry, with broad implications in the development of pharmaceuticals, agrochemicals, and materials. The activation of sulfur nucleophiles or the introduction of sulfur-containing moieties onto carbon skeletons is typically achieved through the use of activating agents. While compounds bearing a sulfonyl group and a good leaving group, such as benzotriazole, are theoretically plausible candidates for such reactions, specific evidence for this compound is lacking.

Thiolation Reactions

Thiolation, the introduction of a thiol (-SH) group or a thiolate equivalent onto an organic substrate, is a fundamental transformation. Generally, reagents that can act as electrophilic sulfur sources or that can activate thiol nucleophiles are employed.

A thorough review of the literature did not uncover any studies detailing the use of this compound as a reagent for thiolation reactions. Research in this area tends to focus on other methodologies, such as the use of elemental sulfur with reducing agents, or reactions involving thiourea (B124793) and its derivatives.

Sulfenylation and Sulfonylation of Sulfur Nucleophiles

Sulfenylation involves the formation of a C-S-S-C linkage (a disulfide) or the introduction of an R-S- group, while sulfonylation results in the formation of a sulfone (R-SO₂-R') or a thiosulfonate (R-SO₂-S-R'). These reactions are crucial for the synthesis of various sulfur-containing compounds.

The reactivity of sulfonyl compounds with nucleophiles is a well-established area of study. However, specific data on the reaction of this compound with sulfur nucleophiles is not available. In principle, the benzotriazole moiety can act as a good leaving group, facilitating the attack of a sulfur nucleophile at the sulfonyl sulfur. lupinepublishers.comuniss.itnih.gov This could theoretically lead to sulfonylation products.

Despite this theoretical potential, no experimental data, such as reaction conditions or yields for the sulfenylation or sulfonylation of sulfur nucleophiles using this compound, have been reported in peer-reviewed literature.

Other Heteroatom Bond Formations (e.g., C-Halogen, C-P)

The formation of carbon-halogen and carbon-phosphorus bonds is also of significant interest in synthetic chemistry, providing access to a wide range of functionalized molecules.

Searches for the application of this compound in C-halogen or C-P bond formation have not yielded any relevant research articles. While the pyridinylsulfonyl group has been noted as a directing group in some C-H activation/halogenation reactions, this is a mechanistically distinct process and does not involve the title compound as a halogen source or a phosphonylating agent.

Applications of 1 2 Pyridinylsulfonyl 1h Benzotriazole in Carbon Carbon Bond Formation

Coupling Reactions Mediated by the Compound

There is no available scientific literature detailing the use of 1-(2-Pyridinylsulfonyl)-1H-benzotriazole as a mediator or catalyst in carbon-carbon coupling reactions. Research in this area predominantly features other benzotriazole-based reagents, such as those used for peptide bond formation.

Role in Cross-Coupling Methodologies

No studies have been identified that employ this compound in palladium-catalyzed or other transition-metal-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. The existing literature on benzotriazole (B28993) derivatives in cross-coupling reactions primarily describes their role in C-N bond formation. researchgate.net

Cycloaddition Reactions

The involvement of this compound in cycloaddition reactions to form carbon-carbon bonds has not been reported in the reviewed scientific literature.

Stereoselective Carbon-Carbon Bond Formation

There is no evidence to suggest that this compound has been utilized as a chiral auxiliary, ligand, or catalyst for stereoselective carbon-carbon bond formation. While stereoselective synthesis is a broad field, this specific compound does not appear to have found an application within it.

1 2 Pyridinylsulfonyl 1h Benzotriazole As a Precursor to Reactive Intermediates

Generation of Sulfonyl-Containing Electrophiles

The principal reactive intermediate generated from 1-(2-pyridinylsulfonyl)-1H-benzotriazole is the electrophilic pyridin-2-sulfonyl moiety. The bond between the sulfonyl group and the benzotriazole (B28993) nitrogen is polarized, rendering the sulfur atom highly susceptible to nucleophilic attack. Upon attack by a nucleophile, the stable benzotriazolyl anion is displaced, effectively transferring the pyridin-2-sulfonyl group to the nucleophile.

This process positions this compound as a valuable reagent for sulfonylation reactions. The precursor to the pyridinylsulfonyl group, pyridine-2-sulfonyl chloride, is itself a potent electrophile. lookchem.com The benzotriazole derivative offers a solid, often more stable, and manageable alternative for introducing the pyridin-2-sulfonyl group onto various nucleophiles such as amines, alcohols, and carbanions. The general mechanism for the generation of the sulfonyl electrophile and its subsequent reaction can be represented as a nucleophilic substitution at the sulfur center.

Research on related 2-sulfonyl pyridines has demonstrated their ability to function as tunable, cysteine-reactive electrophiles through nucleophilic aromatic substitution (SNAr). nih.gov This inherent electrophilicity of the pyridyl-sulfonyl scaffold is central to the reactivity of this compound.

Formation of Other Transient Species

Beyond the generation of a sulfonyl electrophile, the fragmentation of this compound can potentially lead to other transient species. While specific studies on this compound are limited, related N-sulfonyl-1,2,3-triazoles are known precursors for α-imino carbene intermediates, particularly in the presence of metal catalysts like rhodium(II). researchgate.netresearchgate.net This reactivity, however, involves the extrusion of dinitrogen from the triazole ring, a process more characteristic of 1,2,3-triazoles than benzotriazoles under typical conditions.

The cleavage of the N-S bond can also be induced under reductive conditions. For instance, the deprotection of pyridine-2-sulfonamides has been achieved using magnesium in methanol, which proceeds via cleavage of the nitrogen-sulfur bond to regenerate the amine. researchgate.net This suggests that under appropriate reductive activation, this compound could potentially generate radical or anionic species, although such pathways are less commonly exploited than its electrophilic nature.

In Situ Activation Strategies

The reactivity of this compound is often harnessed through in situ activation, where the reactive electrophile is generated in the presence of the target nucleophile. This approach avoids the isolation of potentially unstable intermediates.

Common in situ activation strategies include:

Base-catalyzed reactions: In the presence of a non-nucleophilic base, the nucleophilicity of a substrate (e.g., an alcohol or amine) can be enhanced, promoting its attack on the sulfonyl center of this compound.

Lewis acid catalysis: A Lewis acid could potentially coordinate to the nitrogen atoms of the pyridine (B92270) or benzotriazole ring, or to a sulfonyl oxygen, further increasing the electrophilicity of the sulfur atom and facilitating the departure of the benzotriazolyl leaving group.

Thermal activation: In some cases, thermal conditions can be sufficient to promote the reaction with a nucleophile, leveraging the inherent reactivity of the N-sulfonylbenzotriazole system. The stability of the benzotriazolide anion makes it a favorable leaving group, driving these transformations.

The table below summarizes the key reactive species and the typical methods for their generation from this compound, based on the reactivity of analogous compounds.

| Precursor | Reactive Intermediate | Generation Method |

| This compound | Pyridin-2-sulfonyl electrophile | Nucleophilic attack |

| This compound | Pyridin-2-sulfonyl radical/anion (hypothetical) | Reductive cleavage |

Computational and Theoretical Investigations of 1 2 Pyridinylsulfonyl 1h Benzotriazole

Electronic Structure Analysis and Molecular Orbitals

The electronic structure of "1-(2-Pyridinylsulfonyl)-1H-benzotriazole" is fundamental to understanding its chemical behavior. Density Functional Theory (DFT) is a common computational method used to investigate the electronic properties of such molecules. niscpr.res.in Studies on related benzotriazole (B28993) derivatives often employ DFT to calculate the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). niscpr.res.inmdpi.com

The molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to describing the molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. niscpr.res.in For "this compound," the HOMO is expected to be localized on the electron-rich benzotriazole and pyridine (B92270) rings, while the LUMO may be distributed over the sulfonyl group and the heterocyclic systems.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Sulfonyl-Benzotriazole Derivative (Calculated via DFT)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: This data is illustrative and based on typical values for structurally similar compounds. Specific values for "this compound" would require dedicated calculations.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For "this compound," the MEP would likely show negative potential (red/yellow) around the nitrogen atoms of the pyridine and benzotriazole rings and the oxygen atoms of the sulfonyl group, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms.

Conformational Analysis and Stability Studies

The three-dimensional structure and conformational preferences of "this compound" influence its interactions and reactivity. Conformational analysis can be performed using computational methods to identify the most stable geometric arrangements (conformers) of the molecule. These studies typically involve rotating the single bonds, such as the S-N bond and the C-S bond, and calculating the potential energy surface.

For "this compound," key dihedral angles would include the one between the pyridine ring and the sulfonyl group, and the one between the benzotriazole moiety and the sulfonyl group. The most stable conformer will be the one with the lowest energy, which often minimizes steric hindrance and maximizes favorable electronic interactions. Studies on N-substituted benzotriazoles have shown that the substituent's nature and attachment mode significantly affect the molecule's stability. csu.edu.au

Table 2: Example of Calculated Relative Energies for Different Conformers of a Generic Arylsulfonyl Benzotriazole

| Conformer | Dihedral Angle (Pyridine-S-N-Benzotriazole) | Relative Energy (kcal/mol) |

| 1 | 60° | 0.0 (Most Stable) |

| 2 | 120° | +1.5 |

| 3 | 180° | +3.2 |

Note: This table is a hypothetical representation to illustrate the concept of conformational analysis.

Computational Modeling of Reaction Mechanisms

Computational modeling is a powerful tool to elucidate the mechanisms of chemical reactions involving "this compound." This can include its synthesis, such as the reaction between 2-pyridinesulfonyl chloride and benzotriazole, or its subsequent reactions where the benzotriazolyl group acts as a leaving group. nih.gov

Transition State Analysis

Transition state theory is used to calculate the structure and energy of the transition state (TS), which is the highest energy point along the reaction coordinate. Identifying the TS is crucial for understanding the reaction's kinetics. For the synthesis of "this compound," a transition state would involve the nucleophilic attack of a nitrogen atom from benzotriazole onto the sulfur atom of 2-pyridinesulfonyl chloride. Computational methods can model this TS, providing information on bond formation and breaking.

Energy Profiles of Reaction Pathways

By calculating the energies of the reactants, intermediates, transition states, and products, an energy profile for a reaction pathway can be constructed. researchgate.net This profile provides a visual representation of the energy changes throughout the reaction, including the activation energy, which determines the reaction rate. For instance, in reactions where "this compound" acts as a sulfonating agent, the energy profile would show the initial complex formation, the transition state for the sulfonyl group transfer, and the final products.

Prediction of Reactivity and Selectivity Trends

Computational chemistry can predict the reactivity and selectivity of "this compound." Reactivity indices derived from DFT, such as the Fukui function and dual descriptor, can identify the most reactive sites in the molecule for nucleophilic, electrophilic, and radical attacks. scirp.org

In "this compound," the nitrogen atoms of the pyridine and benzotriazole rings are likely nucleophilic centers, while the sulfur atom of the sulfonyl group is an electrophilic center. The benzotriazole moiety is a good leaving group, which makes the compound a useful reagent for transferring the 2-pyridinylsulfonyl group to other molecules. nih.gov Computational studies on related N-sulfonyl compounds have shown that the reactivity can be tuned by the electronic properties of the substituents. nih.gov

Quantitative Structure-Reactivity Relationship Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. While no specific QSRR studies on "this compound" are available in the literature, the methodology can be applied to a series of related sulfonyl benzotriazoles.

In a typical QSRR study, various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) are calculated for a set of molecules. These descriptors are then correlated with their experimentally determined reactivity using statistical methods like multiple linear regression or partial least squares. researchgate.netresearchgate.net Such models can then be used to predict the reactivity of new, unsynthesized compounds.

Table 3: Common Molecular Descriptors Used in QSRR Studies

| Descriptor Type | Examples |

| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges |

| Steric | Molecular weight, Molar refractivity, van der Waals volume |

| Topological | Connectivity indices, Wiener index |

| Hydrophobic | LogP |

Advanced Methodological Developments Utilizing 1 2 Pyridinylsulfonyl 1h Benzotriazole

Integration in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. researchgate.netscielo.br These reactions are prized for their atom economy, convergence, and operational simplicity. researchgate.net A notable example is the Ugi four-component reaction for the synthesis of tetrazoles, which can involve sulfonamides as one of the components. sci-hub.se

However, a thorough search of the scientific literature did not yield any specific examples or detailed research findings where 1-(2-Pyridinylsulfonyl)-1H-benzotriazole is utilized as a reactant, catalyst, or any other component in a multicomponent reaction. While the synthesis of various benzotriazole (B28993) derivatives and sulfonamides through different synthetic routes is well-documented researchgate.netnih.goveurjchem.com, the application of this specific pyridinylsulfonyl benzotriazole derivative in MCRs remains an unexplored area of research.

Applications in Continuous Flow Chemistry

Continuous flow chemistry, where chemical reactions are performed in a continuously flowing stream within a reactor, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. amt.uknih.govnih.gov This technology has been successfully applied to a wide range of chemical transformations, including the synthesis of sulfonamides and other heterocyclic compounds. researchgate.netresearchgate.net

There is, however, no published research detailing the use of this compound in continuous flow chemistry applications. The existing literature on flow chemistry focuses on either the synthesis of different classes of compounds or the use of other reagents and catalysts. nih.govnih.govresearchgate.net The potential for using this compound as a reagent or building block in a continuous manufacturing process has not been reported.

Immobilization Strategies for Reagent Recovery and Reuse

The immobilization of reagents and catalysts on solid supports is a key strategy in green chemistry, facilitating their separation from the reaction mixture and enabling their recovery and reuse. This approach can lead to more cost-effective and environmentally benign chemical processes.

No studies concerning the immobilization of this compound on any solid support have been found in the reviewed literature. While polymer-supported benzotriazoles have been mentioned as catalysts in the synthesis of other compounds nih.gov, specific strategies for the heterogenization of this pyridinylsulfonyl derivative are not described.

Comparative Analysis with Analogous N Sulfonylbenzotriazole Reagents

Structural Modifications and Their Impact on Reactivity

The reactivity of N-sulfonylbenzotriazole reagents is intrinsically linked to the electronic and steric nature of the substituent on the sulfonyl group. These structural modifications directly influence the electrophilicity of the sulfur atom and the leaving group ability of the benzotriazolide anion. The family of N-sulfonylbenzotriazoles encompasses a variety of substituents, including alkyl, aryl, and heteroaryl moieties.

The introduction of a 2-pyridinyl group to the sulfonyl moiety, as seen in 1-(2-Pyridinylsulfonyl)-1H-benzotriazole, imparts distinct electronic properties compared to its alkyl and aryl counterparts. The pyridine (B92270) ring, being a heteroaromatic system, can modulate the reactivity of the sulfonyl group through both inductive and resonance effects. The nitrogen atom in the pyridine ring is electron-withdrawing, which is expected to increase the electrophilicity of the sulfonyl sulfur, thereby enhancing its reactivity towards nucleophiles.

In a study on the application of N-sulfonylbenzotriazoles for C-sulfonylation, a range of N-(alkyl-, aryl-, and heteroarylsulfonyl)benzotriazoles were synthesized and their reactivity explored. nih.gov This research provides a basis for understanding how different sulfonyl substituents affect the reagent's efficacy. While direct kinetic comparisons are not extensively detailed, the successful use of various analogs in forming C-S bonds with diverse carbon nucleophiles underscores the versatility of this class of reagents. nih.govacs.org

The general structure of these reagents involves the stable benzotriazole (B28993) moiety, which acts as an effective leaving group, facilitating the transfer of the sulfonyl group. The stability of the resulting benzotriazolide anion is a key driving force for these reactions.

A comparative look at different substituents on the sulfonyl group is presented in the table below, based on the types of N-sulfonylbenzotriazoles used in synthetic applications. nih.gov

| Substituent on Sulfonyl Group | Example Compound Name | Class | Anticipated Impact on Reactivity |

| 2-Pyridinyl | This compound | Heteroaryl | Increased electrophilicity of sulfur due to the electron-withdrawing nature of the pyridine nitrogen. |

| Phenyl | 1-(Phenylsulfonyl)-1H-benzotriazole | Aryl | Baseline reactivity for aryl sulfonylating agents; electronic effects can be tuned with substituents on the phenyl ring. |

| p-Tolyl | 1-(p-Tolylsulfonyl)-1H-benzotriazole | Aryl | Slightly decreased reactivity compared to the phenyl analog due to the electron-donating methyl group. |

| Methyl | 1-(Methylsulfonyl)-1H-benzotriazole | Alkyl | Generally less reactive than aryl sulfonyl analogs due to the electron-donating nature of the alkyl group. |

Superiority and Limitations Compared to Related Activating Agents

N-sulfonylbenzotriazoles, including the 2-pyridinyl derivative, offer several advantages over traditional sulfonylating agents like sulfonyl chlorides. A significant benefit is their stability and ease of handling; they are typically crystalline solids that are less sensitive to moisture than their sulfonyl chloride counterparts. acs.org This characteristic simplifies storage and reaction setup.

In the context of C-sulfonylation reactions, N-sulfonylbenzotriazoles have demonstrated superiority over methods that employ sulfonyl chlorides. For instance, the direct sulfonylation of certain alkylheterocycles with sulfonyl chlorides can require a large excess of the reagent and often results in lower yields when calculated based on the amount of sulfonylating agent used. acs.org In contrast, reactions with N-sulfonylbenzotriazoles can proceed with a 1:1 stoichiometric ratio of reactants and deliver higher average yields. acs.org

Furthermore, the use of N-sulfonylbenzotriazoles provides a convenient pathway for the synthesis of α-sulfonyl esters. acs.org Traditional methods using p-tolylsulfonyl chloride have been reported to yield undesired α-chloro esters as byproducts, a problem that is circumvented by using N-sulfonylbenzotriazoles. acs.org

The scope of nucleophiles that can be effectively sulfonylated is broad, encompassing nitriles, reactive heteroaromatics, and esters. nih.gov The success with these varied substrates highlights the robust nature of N-sulfonylbenzotriazoles as activating agents.

Mechanistic Commonalities and Divergences

The general mechanism for sulfonylation reactions using N-sulfonylbenzotriazoles involves the nucleophilic attack at the electrophilic sulfur atom of the sulfonyl group. The benzotriazole moiety serves as an excellent leaving group, departing as the stable benzotriazolide anion.

For C-sulfonylation reactions of activated C-H acids, the mechanism typically begins with the deprotonation of the carbon nucleophile by a suitable base to generate a carbanion. This carbanion then attacks the sulfonyl sulfur of the N-sulfonylbenzotriazole, leading to the formation of the C-S bond and the displacement of the benzotriazolide anion. A final workup step then provides the desired sulfonylated product. acs.org

While the fundamental mechanistic pathway is common across the class of N-sulfonylbenzotriazoles, the presence of the 2-pyridinyl group in this compound could introduce subtle mechanistic divergences. The nitrogen atom of the pyridine ring can potentially interact with metal cations or other species in the reaction medium, which might influence the reaction rate or selectivity. Additionally, the pyridinyl group could participate in intramolecular interactions or influence the solubility and aggregation state of the reagent, which can have mechanistic implications. However, detailed mechanistic studies specifically elucidating these potential divergences for the 2-pyridinyl derivative are not extensively documented in the reviewed literature. The commonality remains the role of the benzotriazole as a superior leaving group compared to chloride, which is a key factor in the utility of this class of reagents. acs.org

Future Research Directions and Perspectives on 1 2 Pyridinylsulfonyl 1h Benzotriazole Chemistry

Exploration of Novel Reaction Pathways

While 1-(2-Pyridinylsulfonyl)-1H-benzotriazole is recognized for its role in sulfonylation and related transformations, a significant avenue for future research lies in uncovering entirely new modes of reactivity. The unique electronic properties conferred by the pyridine (B92270) ring, coupled with the well-established leaving group ability of the benzotriazole (B28993) moiety, suggest that this compound could participate in a variety of undiscovered synthetic transformations.

Future investigations will likely focus on leveraging the pyridinylsulfonyl group to influence reactions at remote positions of a substrate, moving beyond its traditional role as a simple activating group. There is potential for its involvement in cascade reactions, where a single synthetic operation sets off a sequence of bond-forming events to rapidly construct complex molecular architectures. Furthermore, the exploration of its reactivity under non-traditional activation methods, such as photoredox or electrochemical catalysis, could unlock novel reaction pathways that are inaccessible under thermal conditions. These studies may reveal unprecedented applications for this compound in areas such as C-H functionalization and the formation of intricate heterocyclic systems. nih.govacs.org

Development of Asymmetric Transformations

The synthesis of single-enantiomer chiral molecules is a cornerstone of modern medicinal chemistry and materials science. rsc.org A key future direction for this compound is its incorporation into asymmetric catalytic processes to induce stereoselectivity. rsc.org This could be achieved through several strategies, each representing a promising area of research.

One approach involves the design of chiral ligands that can coordinate to a metal catalyst in conjunction with the pyridinylsulfonyl moiety of the reagent or a substrate derived from it. The development of chiral pyridine-based ligands, for instance, has been a fruitful area of research for inducing enantioselectivity in a wide range of transformations. nih.govresearchgate.net Future work could focus on creating novel chiral ligands that can effectively cooperate with the pyridinylsulfonyl group to control the stereochemical outcome of reactions.

Another promising strategy is the development of chiral variants of this compound itself. By introducing a stereogenic center into the pyridine or benzotriazole portion of the molecule, it may be possible to develop a new class of chiral sulfonating agents that can directly transfer chirality to a prochiral substrate. nih.gov This would represent a significant advance in the field of asymmetric synthesis, providing a direct method for the enantioselective formation of sulfonylated compounds.

| Research Focus | Potential Strategy | Desired Outcome |

| Asymmetric Catalysis | Design of novel chiral pyridine-based ligands | Enantioselective functionalization of substrates |

| Chiral Reagents | Synthesis of chiral derivatives of this compound | Direct asymmetric sulfonylation of prochiral molecules |

| Stereoselective Reactions | Development of catalytic systems for stereoselective C-C and C-X bond formation | Access to a broad range of enantioenriched building blocks |

Integration into Sustainable Chemical Processes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, with a focus on minimizing waste, reducing energy consumption, and utilizing renewable resources. rsc.orgmdpi.comjocpr.com Future research on this compound will undoubtedly be influenced by these principles, aiming to integrate this reagent into more sustainable chemical processes. nih.gov

A key area of investigation will be the development of catalytic reactions that utilize this compound, thereby reducing the stoichiometric use of reagents and the generation of byproducts. The use of earth-abundant metal catalysts in conjunction with this reagent would be a particularly attractive goal. researchgate.net

Furthermore, exploring the use of greener reaction media, such as water or bio-based solvents, for reactions involving this compound is another important research direction. mdpi.com While many organic reactions are traditionally carried out in volatile organic solvents, shifting to more environmentally friendly alternatives is a critical aspect of sustainable chemistry. Research in this area would focus on understanding the reactivity and stability of the reagent in these alternative solvents and developing efficient protocols for its use.

Design of Next-Generation Sulfonylbenzotriazole Reagents

Building upon the foundation laid by this compound, a significant future research direction will be the rational design and synthesis of next-generation sulfonylbenzotriazole reagents with enhanced properties. These new reagents could offer improved reactivity, greater selectivity, or a broader substrate scope, further expanding the utility of this class of compounds.

Future design strategies will likely focus on modifying the electronic and steric properties of both the pyridine and benzotriazole rings. For example, the introduction of electron-donating or electron-withdrawing groups onto the pyridine ring could be used to fine-tune the reactivity of the sulfonyl group. Similarly, modifications to the benzotriazole moiety could influence its leaving group ability and stability.

常见问题

Q. What are the common synthetic routes for preparing 1-(2-Pyridinylsulfonyl)-1H-benzotriazole?

The synthesis typically involves sulfonylation of 1H-benzotriazole derivatives. For example, analogous methods use nucleophilic substitution or condensation reactions. In related compounds, sulfonyl groups are introduced via reaction with sulfonyl chlorides under basic conditions (e.g., pyridine as a catalyst). Optimization of solvent (e.g., DCM or THF), temperature (0–25°C), and stoichiometry is critical to minimize by-products like over-sulfonylated species . Purification often employs column chromatography or recrystallization, as seen in similar benzotriazole syntheses .

Q. How is NMR spectroscopy applied to confirm the structure of this compound?

Key NMR features include:

- ¹H NMR : Distinct aromatic proton signals for the pyridine (δ 7.5–8.5 ppm) and benzotriazole (δ 7.3–8.2 ppm) moieties. Coupling patterns (e.g., doublets for para-substituted pyridines) help assign substituent positions .

- ¹³C NMR : Sulfonyl-linked carbons appear deshielded (δ 120–135 ppm). Pyridine carbons resonate at δ 140–150 ppm, while benzotriazole carbons range from δ 110–130 ppm .

- 2D NMR (COSY, HSQC): Resolves overlapping signals and confirms connectivity between the pyridinylsulfonyl and benzotriazole groups .

Q. What analytical techniques are essential for purity assessment?

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₁H₈N₄O₂S) and detects impurities like unreacted precursors or sulfonation by-products .

- HPLC/GC-MS : Quantifies purity and identifies non-polar by-products. Reverse-phase HPLC with UV detection (λ = 254 nm) is widely used for sulfonamide derivatives .

- Elemental Analysis : Confirms C, H, N, S content within ±0.4% theoretical values .

Advanced Research Questions

Q. How do reaction conditions (e.g., HCl concentration) influence the selectivity of benzotriazole functionalization?

- HCl Concentration : Higher HCl (e.g., 36% vs. 18%) in reduction reactions promotes alkylation by-products via solvent participation (e.g., ethanol acting as a nucleophile). Lower HCl favors target amino derivatives but risks incomplete nitro-group reduction .

- Temperature Control : Elevated temperatures (>80°C) accelerate side reactions (e.g., azoxy compound formation in nitroaryl reductions). Stepwise heating (25°C → 60°C) improves yield in sulfonylation .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance sulfonyl chloride reactivity but may require rigorous drying to avoid hydrolysis .

Q. What strategies mitigate by-product formation during sulfonylation?

- Stoichiometric Precision : Use a 1.1:1 molar ratio of sulfonyl chloride to benzotriazole to limit di-sulfonylated products .

- Additives : Catalytic DMAP (4-dimethylaminopyridine) accelerates sulfonylation while reducing side reactions .

- In Situ Monitoring : Real-time FTIR or Raman spectroscopy tracks sulfonyl chloride consumption, enabling timely reaction quenching .

Q. What degradation pathways are observed under oxidative conditions, and how are they characterized?

- Ozonolysis : In aqueous systems, ozone attacks the triazole ring, forming dicarbaldehyde derivatives (e.g., 1H-1,2,3-triazole-4,5-dicarbaldehyde). Hydroxyl radicals (•OH) from ozone decomposition further oxidize intermediates .

- Q-TOF MS : Identifies transient products (e.g., m/z 154.028 for C₄H₃N₃O₂⁺) and distinguishes radical-mediated vs. direct ozone pathways .

- Isotopic Labeling : ¹⁵N-labeled benzotriazole confirms N-centered oxidation mechanisms via isotopic mass shifts .

Q. How can computational methods aid in predicting reactivity and regioselectivity?

- DFT Calculations : Model transition states for sulfonylation to predict regioselectivity (e.g., N1 vs. N2 sulfonation). Charge density maps identify nucleophilic sites on benzotriazole .

- Molecular Dynamics : Simulate solvent effects on reaction kinetics, guiding solvent selection (e.g., acetonitrile vs. toluene) .

- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on pyridine) with reaction yields .

Methodological Best Practices

- Contradiction Analysis : Conflicting NMR data (e.g., unexpected shifts) may indicate tautomerism or impurities. Use heteronuclear correlation (HMBC) to resolve ambiguities .

- Reproducibility : Document reaction parameters (e.g., cooling rate during crystallization) precisely, as minor variations significantly impact polymorph formation .

- Safety Protocols : Handle sulfonyl chlorides in fume hoods due to lachrymatory effects; neutralize waste with aqueous NaHCO₃ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。